molecular formula C19H16N2O3 B8575568 4-[(1H-Indol-5-yl)oxy]-6,7-dimethoxyquinoline CAS No. 190726-47-7

4-[(1H-Indol-5-yl)oxy]-6,7-dimethoxyquinoline

Cat. No.: B8575568
CAS No.: 190726-47-7
M. Wt: 320.3 g/mol
InChI Key: VUQCHPDQVROVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1H-Indol-5-yl)oxy]-6,7-dimethoxyquinoline is a useful research compound. Its molecular formula is C19H16N2O3 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

190726-47-7

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

4-(1H-indol-5-yloxy)-6,7-dimethoxyquinoline

InChI

InChI=1S/C19H16N2O3/c1-22-18-10-14-16(11-19(18)23-2)21-8-6-17(14)24-13-3-4-15-12(9-13)5-7-20-15/h3-11,20H,1-2H3

InChI Key

VUQCHPDQVROVAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-6,7-dimethoxyquinoline (1.0 g) and commercially available 5-hydroxyindole (1.19 g) were mixed and stirred at 150° C. for 1.5 hours. The reaction mixture was neutralized with saturated aqueous sodium hydrogen carbonate and then partitioned between water and ethyl acetate, and the ethyl acetate layer was washed with brine and then dried with anhydrous sodium sulfate. After removing the solvent by reduced-pressure distillation, the resulting residue was purified by column chromatography on silica gel eluting in sequence with hexane/ethyl acetate, chloroform and chloroform/methanol, to obtain 898 mg of the title compound (yield: 63%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.